Celangulin II

Description

Properties

IUPAC Name |

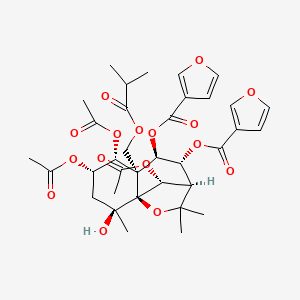

[(1S,2S,4S,5R,6S,7R,8R,9R,12R)-4,5,12-triacetyloxy-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O16/c1-17(2)29(39)45-16-34-26(47-19(4)37)23(46-18(3)36)13-33(8,42)35(34)27(48-20(5)38)24(32(6,7)51-35)25(49-30(40)21-9-11-43-14-21)28(34)50-31(41)22-10-12-44-15-22/h9-12,14-15,17,23-28,42H,13,16H2,1-8H3/t23-,24+,25+,26-,27+,28-,33-,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXXLLLVOJEZCC-DUHPUZQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932299 | |

| Record name | 6,7,10-Tris(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl difuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144379-41-9 | |

| Record name | Celangulin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144379419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,10-Tris(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl difuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Advanced Characterization, and Biosynthesis of Celangulin Ii

Natural Sources and Isolation Methodologies for Celangulin (B12372197) II

Celastrus angulatus, commonly known as Chinese bittersweet, serves as the principal natural source for Celangulin II and its analogues nih.govtcmsp-e.comresearchgate.net. The isolation process typically begins with the extraction of the plant material, followed by a series of chromatographic separation techniques to obtain pure compounds.

The root bark of Celastrus angulatus is the primary material used for the extraction of this compound nih.govtcmsp-e.comresearchgate.net. A common initial step involves extracting the dried and pulverized root bark with methanol (B129727) (MeOH) under reflux conditions nih.govresearchgate.net. Alternatively, benzene (B151609) extraction followed by re-extraction with methanol has also been employed tcmsp-e.com.

Following the initial solvent extraction, the crude extract is typically subjected to fractionation using a macroporous resin column, such as D101. Elution is performed with methanol-water gradients (e.g., 5:5, 6:4, 7:3), yielding multiple fractions that are analyzed for their chemical composition and biological activity nih.govtcmsp-e.comresearchgate.net. Fractions exhibiting the desired activity or containing target compounds are then pooled and subjected to further purification.

To isolate this compound and other sesquiterpene polyol esters from the complex mixture obtained after initial fractionation, various chromatographic techniques are employed. Column chromatography using silica (B1680970) gel as the stationary phase, with eluents comprising mixtures of petroleum ether, acetone, and methanol, is a standard method for purification tcmsp-e.com.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a crucial technique for achieving high purity and separating closely related compounds nih.govtcmsp-e.comresearchgate.netchromatographytoday.com. Vacuum Liquid Chromatography (VLC), which shares similarities with preparative Thin-Layer Chromatography (PTLC), is also utilized as an efficient method for separating natural products juniperpublishers.com. These techniques, often used in combination, allow for the isolation of individual compounds like this compound with high purity.

Advanced Spectroscopic and Spectrometric Approaches in Structural Elucidation of this compound

Once isolated, the precise chemical structure of this compound is determined through a battery of advanced spectroscopic and spectrometric analyses. These techniques provide detailed information about the molecule's skeleton, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), is indispensable for elucidating the structure of complex organic molecules like this compound nih.govresearchgate.netresearchgate.netresearchgate.netjeol.com. NMR provides information about the number and type of hydrogen and carbon atoms, their connectivity, and their electronic environment. For sesquiterpene polyol esters, NMR data helps in identifying the dihydroagarofuran (B1235886) skeleton, the positions and types of ester linkages, and the presence of hydroxyl groups nih.govresearchgate.netresearchgate.netgoogle.com. For instance, characteristic signals for methyl groups, methine protons, carbonyl carbons, and aromatic moieties are analyzed to build the complete molecular structure researchgate.netresearchgate.netresearchgate.netgoogle.commdpi.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are vital for determining the molecular weight and confirming the elemental composition of this compound nih.govresearchgate.netutdallas.edualgimed.com. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to generate molecular ions or adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) nih.govmdpi.com. HRMS, in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, a compound isolated from C. angulatus (likely a related sesquiterpene ester) was characterized by HR-ESI-MS with an m/z value of 750.3695 for the [M+NH₄]⁺ ion, corresponding to the molecular formula C₃₈H₅₂O₁₄ nih.gov.

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within the this compound molecule tcmsp-e.commdpi.comslideshare.netsavemyexams.comscribd.comcore.ac.uklibretexts.org. By analyzing the absorption bands in the IR spectrum, characteristic functional groups can be detected. For sesquiterpene polyol esters, key absorptions typically include those for ester carbonyl groups (C=O) in the range of 1720-1741 cm⁻¹ and for free hydroxyl groups (O-H) in the region of 3510-3552 cm⁻¹ nih.govmdpi.com. The presence and position of these bands provide critical evidence supporting the proposed structure.

Chemical Synthesis and Structural Modifications of Celangulin Ii

Total Synthesis Strategies Towards the Dihydroagarofuran (B1235886) Skeleton of Celangulin (B12372197) II

The total synthesis of dihydroagarofuran derivatives, including the skeleton of Celangulin II, aims to provide access to these compounds and their analogs, which are often found in limited quantities in natural sources.

Key Synthetic Approaches and Methodological Innovations

Several strategies have been employed to construct the dihydroagarofuran framework. These include:

Stereochemical Control and Asymmetric Synthesis in this compound Total Synthesis

Achieving the correct stereochemistry is paramount in the synthesis of this compound and its analogs. Methodologies employed for stereochemical control include:

Semisynthesis and Derivatization of this compound and its Analogs

Semisynthesis, which involves modifying naturally occurring compounds, and the synthesis of various derivatives are crucial for exploring structure-activity relationships and developing more potent analogs.

Ester and Ether Derivatives of this compound-type Compounds

Research has extensively explored the synthesis of ester and ether derivatives of Celangulin-V (a related dihydroagarofuran) and other analogs. These modifications are typically made at the hydroxyl groups of the dihydroagarofuran skeleton.

Design Principles for Modulating Biological Activity through Derivatization

The design of derivatives is guided by the principle of modulating biological activity by altering specific structural features.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. oncodesign-services.comresearchgate.netnih.govnih.gov For dihydroagarofuran sesquiterpenoids like this compound, SAR studies have revealed key insights:

Compound List

Molecular and Cellular Mechanisms of Action of Celangulin Ii

Elucidation of Specific Molecular Targets and Signaling Pathways

The insecticidal and cytotoxic effects of celangulins stem from their interaction with specific molecular targets, leading to the disruption of fundamental cellular processes.

The primary molecular target identified for the celangulin (B12372197) class of compounds is the Vacuolar-type H+-ATPase (V-ATPase). mdpi.commdpi.comnih.gov V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, a process crucial for pH homeostasis, energizing secondary transport, and various other cellular functions. mdpi.com

Research has demonstrated that Celangulin V directly binds to multiple subunits of the V-ATPase complex in the midgut epithelial cells of insects. mdpi.com Affinity chromatography has identified subunits a, H, and B as binding partners. mdpi.com The V-ATPase H subunit, in particular, has been validated as a putative target protein. mdpi.comnih.govresearchgate.net The interaction of Celangulin V with these subunits disrupts the normal function of the enzyme, leading to a cascade of deleterious downstream effects, including the decay of the apical membrane potential in midgut cells. mdpi.comnih.gov This disruption of ion and pH homeostasis is a key factor in its insecticidal activity. mdpi.com

There is currently no direct evidence to suggest that Celangulin II or its close analogs interact with Na+/K+-ATPase.

Table 1: Interaction of Celangulin V with V-ATPase Subunits

| Target Protein | Specific Subunit(s) | Observed Interaction/Effect | Reference(s) |

|---|---|---|---|

| V-ATPase | a, H, B | Direct Binding | mdpi.com |

| V-ATPase | H | Putative Target Protein | mdpi.comnih.govresearchgate.net |

| V-ATPase | A/B Complex | Competitive Inhibition of ATP Hydrolysis | mdpi.com |

A direct consequence of Celangulin V's interaction with V-ATPase is the profound modulation of cellular energy metabolism through the inhibition of ATP hydrolysis. Studies have shown that Celangulin V acts as a competitive inhibitor of the V-ATPase's hydrolytic activity. mdpi.com

Molecular docking and enzymatic assays indicate that Celangulin V competitively binds to the V-ATPase A/B subunit complex at or near the ATP binding site, thereby preventing the enzyme from effectively hydrolyzing ATP to pump protons. mdpi.com This inhibition disrupts the primary function of the V-ATPase, which is fundamental to cellular energy balance. The failure to hydrolyze ATP not only halts proton transport but also leads to a dysfunctional energy economy within the cell, contributing significantly to the compound's toxicity. mdpi.commdpi.com

The direct interaction of celangulins with microtubule formation has not been extensively documented. However, there is evidence suggesting a potential link to the broader cellular cytoskeleton. In a study aimed at identifying binding partners for Celangulin V, affinity chromatography successfully isolated several proteins, including actin. mdpi.com Actin is a fundamental component of the cytoskeleton, responsible for maintaining cell shape, motility, and intracellular transport. While this finding points to a possible interaction, the functional consequences of Celangulin V binding to actin and its impact on cytoskeletal dynamics require further investigation. mdpi.com

The primary "receptor" for Celangulin V is the V-ATPase enzyme itself. mdpi.commdpi.com The binding to specific subunits of this enzyme complex initiates the primary toxic action. The immediate downstream effect is the inhibition of proton pumping, which in turn disrupts cellular pH gradients and transmembrane potential. mdpi.com This bioelectrical interference disrupts numerous physiological processes that depend on V-ATPase function, such as nutrient absorption and ion homeostasis in insect midgut cells. mdpi.comnih.gov The broader downstream signaling cascades that may be triggered by this initial insult are not yet fully elucidated for Celangulin V or II.

Cellular Responses and Physiological Effects Mediated by this compound

The molecular interactions initiated by celangulins translate into significant and observable cellular responses, ultimately leading to cell death.

The dihydro-β-agarofuran sesquiterpenoid class of compounds, to which this compound belongs, has been associated with cytotoxic and antitumor activities. nih.govnih.gov Studies on various compounds within this class have shown they can induce cell death in cancer cell lines. nih.gov Specifically, research on Celangulin V has demonstrated that its action on the insect midgut leads to organelle damage and eventual cell death. nih.gov While the precise signaling pathways (e.g., intrinsic vs. extrinsic apoptosis) have not been fully detailed for this compound or V, the observed cytotoxicity is a hallmark of processes leading to programmed cell death. nih.gov The disruption of fundamental cellular machinery, such as V-ATPase and energy metabolism, is a potent trigger for initiating apoptotic pathways.

Information specifically linking celangulins to perturbations of the cell cycle is not yet well-established in the scientific literature.

Cellular Membrane Permeability and Potential Disruption

Currently, there is a lack of specific research data on the direct effects of this compound on cellular membrane permeability and its potential for membrane disruption. Studies on closely related compounds, such as Celangulin V, have indicated that they may act on the plasma membrane of insect midgut cells. nih.govmdpi.com For instance, Celangulin V has been shown to depolarize the apical membranes of midgut cells in certain lepidopteran larvae in a manner that is dependent on both concentration and time. nih.gov This action is believed to be linked to the inhibition of V-ATPase, which in turn could lead to a collapse of the electrochemical gradient across the membrane. nih.gov However, it is crucial to note that these findings pertain to Celangulin V, and equivalent studies on this compound are not available in the current scientific literature.

Immunomodulatory and Anti-inflammatory Cellular Mechanisms

There is no scientific literature available that has investigated the immunomodulatory or anti-inflammatory properties of this compound. The potential for this compound to influence immune cell function or inflammatory pathways remains an unexplored area of research. While other natural products have been extensively studied for such effects, no such data exists for this compound. nih.govnih.govnih.govresearchgate.netresearchgate.net

Neurobiological Effects at the Cellular Level

The scientific literature contains no studies on the neurobiological effects of this compound at the cellular level. Its impact on neuronal cells, synaptic transmission, or other neurological processes has not been investigated.

Omics-Based Approaches in Mechanism Elucidation

Transcriptomics and Proteomics for Target Identification and Pathway Analysis

No transcriptomic or proteomic studies have been published that focus on identifying the molecular targets or elucidating the pathways affected by this compound. While omics-based approaches are powerful tools for such investigations, they have not yet been applied to this specific compound. mdpi.commdpi.comyoutube.com A related study on the plant Celastrus angulatus involved a transcriptome analysis to explore the biosynthetic pathway of Celangulin V, but this research did not examine the effects of this compound on cellular systems. nih.gov

Metabolomics Profiling to Understand Cellular Metabolic Perturbations

There is a complete absence of metabolomics research on this compound in the available scientific literature. Consequently, there is no data on how this compound may alter the metabolic profiles of cells or tissues. mdpi.comchula.ac.th

Preclinical Pharmacological and Biological Activities of Celangulin Ii

In Vitro Efficacy Studies in Target Systems

In vitro studies provide the foundational understanding of a compound's biological activity at the cellular and molecular level.

Based on available scientific literature, there are no specific studies detailing the antiproliferative or cytotoxic activities of Celangulin (B12372197) II against glioblastoma or pancreatic cancer cell lines. Research on related compounds from the Celastraceae family has shown anticancer potential, but data directly implicating Celangulin II in this area is not present in published findings.

This compound has been identified as a novel insecticidal sesquiterpenoid. kisti.re.kr While specific quantitative in vitro data for this compound is limited, extensive research on the closely related analogue, Celangulin V, provides significant insight into the potent insecticidal and antifeedant properties of this compound class.

Celangulin V demonstrates notable stomach toxicity and antifeedant effects against various agricultural pests. nih.govnih.gov Studies on derivatives of Celangulin V against the third-instar larvae of Mythimna separata (the oriental armyworm) have shown that modifications to the parent structure can significantly influence insecticidal efficacy. For instance, certain ester derivatives exhibited higher mortality rates than the parent compound, Celangulin V. nih.gov This suggests that the β-dihydroagarofuran skeleton, which is common to both this compound and Celangulin V, is crucial for its insecticidal action. The mechanism is believed to involve targeting the V-ATPase H subunit in the midgut cells of lepidopteran larvae. researchgate.net

The antifeedant activity is another critical aspect of its insecticidal action. In laboratory bioassays, compounds are tested by applying them to leaf disks and measuring the reduction in consumption by larvae compared to a control. Dihydro-β-agarofuran sesquiterpenes, the class to which this compound belongs, have demonstrated significant antifeedant effects against M. separata larvae. nih.gov

There is currently no scientific literature available that describes in vitro studies on the anti-inflammatory or immunomodulatory effects of this compound in cell-based models.

In Vivo Efficacy Studies in Preclinical Disease Models

In vivo studies are critical for validating the therapeutic potential of a compound in a whole-organism context.

Consistent with the lack of in vitro data, there are no published studies on the antitumor activity of this compound in preclinical xenograft models of glioblastoma, pancreatic cancer, or any other cancer type.

The insecticidal properties of celangulins have been primarily studied in vivo using agricultural pest models. The oriental armyworm, Mythimna separata, has been a major focus of this research. Celangulin V, a closely related compound to this compound, shows prominent stomach toxic effects when ingested by M. separata larvae. nih.govresearchgate.net The compound acts on the mid-gut tissue, leading to symptoms such as excitation, tremors, and body fluid loss. researchgate.net

Numerous studies have focused on creating derivatives of Celangulin V to enhance its potency. The results from these studies underscore the potential of the celangulin scaffold as a lead structure for developing new biorational pesticides. nih.govnih.gov While direct in vivo efficacy data for this compound against Mythimna separata or Spodoptera frugiperda (the fall armyworm) is not detailed in the literature, its classification as an insecticidal sesquiterpenoid from Celastrus angulatus strongly suggests it shares the activity profile of this family of compounds. kisti.re.kr

Below is a table summarizing the insecticidal activity of various Celangulin V derivatives against Mythimna separata, which illustrates the potency of this structural class.

| Compound | Mortality (%) at 10 mg/mL | Reference |

|---|---|---|

| Celangulin-V | - | nih.gov |

| Derivative 1.1 (acetyl) | 75.0% | nih.gov |

| Derivative 1.2 (propionyl) | 83.3% | nih.gov |

| Derivative 1.3 | Lower than Celangulin-V | nih.gov |

| Derivative 1.4 | Lower than Celangulin-V | nih.gov |

Anti-inflammatory Properties in Murine Models of Inflammation

Standard murine models for assessing anti-inflammatory potential, such as carrageenan-induced paw edema and xylene-induced ear edema, are commonly employed to evaluate natural compounds. These models help researchers understand a compound's ability to reduce swelling (edema), a key sign of inflammation. Another critical area of investigation is the inhibition of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. However, specific studies detailing the effects of this compound in these established models could not be located.

Comparative Studies of this compound with Related Celastraceae Natural Products

The Celastraceae family is a rich source of bioactive compounds, with numerous studies focusing on the pharmacological effects of molecules like Celastrol, Pristimerin, and other Celangulin analogues, such as Celangulin V. These compounds have been investigated for a range of activities, including anti-inflammatory, insecticidal, and anti-cancer properties.

Comparative studies are essential to understand the structure-activity relationships within a class of compounds and to identify the most potent and promising candidates for further development. While extensive research exists for other Celastraceae-derived compounds, direct comparative studies that include this compound to evaluate its relative anti-inflammatory efficacy or other biological activities are not available in the reviewed literature. The focus of existing research has predominantly been on other members of this chemical family.

Due to the absence of specific research data for this compound in the stipulated areas, a detailed article that adheres to the requested outline cannot be generated at this time. Further investigation and new research would be required to elucidate the specific preclinical pharmacological and biological activities of this compound.

Analytical and Bioanalytical Methodologies for Celangulin Ii Research

Method Development for Quantitative Analysis of Celangulin (B12372197) II in Research Matrices

Developing robust methods for the quantitative analysis of Celangulin II in diverse research matrices is fundamental for its scientific study. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a primary tool for this purpose.

HPLC, often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of complex mixtures containing celangulins. These hyphenated techniques allow for both the separation and identification/quantification of target compounds.

Chromatographic Separation: Methods typically employ reversed-phase chromatography, with C18 columns being a common choice for separating celangulin compounds tcmsp-e.comnih.gov. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and water, with gradient elution strategies employed to achieve optimal separation of multiple celangulin congeners nih.gov. For instance, a method for analyzing celangulins in crude extracts utilized a Hypersil Gold C18 column with gradient elution using acetonitrile-water at a flow rate of 0.2 mL/min nih.gov. Another approach for quantitative analysis of Celangulin B involved an octadecyl silane (B1218182) column with a mobile phase of methyl alcohol:acetonitrile:water in varying ratios, with a flow velocity of 1 mL/min google.com.

Mass Spectrometric Detection: Electrospray ionization (ESI) is frequently used as the ionization source for MS detection in celangulin analysis tcmsp-e.comnih.govfortunejournals.com. Tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity by monitoring specific precursor ion-to-product ion transitions. For the celangulin family, characteristic fragment ions at m/z 245, m/z 229, and m/z 231 have been identified as diagnostic ions, aiding in their characterization nih.gov. General HPLC-MS/MS parameters for pharmaceutical analysis include optimized ion-source parameters, such as CUR, CAD, GS1, GS2, ion spray voltage, and source temperature, along with specific mobile phase additives like formic acid and ammonium (B1175870) formate (B1220265) fortunejournals.com.

Table 1: Representative HPLC Method Parameters for Celangulin Analysis

| Parameter | Method 1 (Celangulin B) google.com | Method 2 (Celangulins) nih.gov | Method 3 (General Pharma) fortunejournals.com |

| Column Type | Octadecyl silane (C18) | Hypersil Gold C18 | Not specified (implied C18) |

| Mobile Phase | Methyl alcohol:acetonitrile:water (30 | Acetonitrile-water | Water (0.1% formic acid, 5 mM ammonium formate) & Acetonitrile/Water (95:5 v/v) (0.1% formic acid, 5 µM ammonium formate) |

| Elution Mode | Gradient | Gradient | Gradient |

| Flow Rate | 1 mL/min | 0.2 mL/min | 400 μL/min |

| Detection Wavelength | 242 nm (UV) | UV, ESI-MS/MS | ESI-MS/MS |

| MS Ionization | Not specified | ESI | ESI (positive mode) |

| Diagnostic Ions | Not specified | m/z 245, 229, 231 | Not specified |

The standardization and validation of analytical methods are critical steps to ensure the reliability, accuracy, and precision of quantitative results. These processes are typically guided by international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.

Method Validation Parameters: Key parameters for analytical method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness eurogentec.comroutledge.com. Celangulin compounds have been noted as suitable for analytical method development and validation (AMV) according to regulatory guidelines clearsynth.com.

Linearity and Sensitivity: Studies have demonstrated good linearity for celangulin quantification. For instance, the linear regression equation for Celangulin B concentration (C) versus total peak area (Y) was reported as Y = 13034.17*C + 294.07 (n=5, R=0.9999) google.com. The detection limit for Celangulin B was determined to be 0.5 μg/mL (S/N=3) google.com. General pharmaceutical analysis using HPLC-MS/MS has reported LoD and LoQ concentrations in the range of 10–100 ng L⁻¹ and 20–200 ng L⁻¹, respectively, indicating the high sensitivity achievable fortunejournals.com.

Table 2: Linearity Data for Celangulin B Quantification

| Parameter | Value | Notes |

| Regression Equation | Y = 13034.17 * C + 294.07 | Y = total peak area, C = concentration (μg/mL) |

| Number of Points (n) | 5 | |

| Correlation Coefficient (R) | 0.9999 | Indicates excellent linearity |

| Detection Limit (LOD) | 0.5 μg/mL (S/N=3) | Signal-to-noise ratio of 3 |

Stability-Indicating Methods: Methods used for stability studies must be stability-indicating, meaning they can accurately measure the compound in the presence of its degradation products eurogentec.com. Celangulin compounds have demonstrated stability under various conditions, including light, heat, and pH fluctuations tcmsp-e.com.

In Vitro and In Vivo Bioanalytical Applications

The application of developed analytical methods extends to bioanalytical studies, enabling the detection and quantification of this compound in biological matrices and the investigation of its behavior within living systems.

Detecting and quantifying celangulins in cellular and tissue samples is essential for understanding their pharmacokinetic profiles and mechanisms of action. While specific studies on this compound in human or mammalian samples are limited in the provided literature, research on related celangulins in insect systems offers insights.

Insect Systems: Celangulin V has been studied for its effects on insect midgut cells, indicating its interaction with biological tissues mdpi.com. Studies have investigated the binding of Celangulin V to subunits of vacuolar ATPase (V-ATPase) in the midgut epithelial cells of Mythimna separata larvae mdpi.com. These investigations imply the necessity of analytical methods capable of detecting and quantifying the compound within these biological compartments.

General Bioanalytical Applications: HPLC-MS/MS methods are widely recognized for their utility in identifying and quantifying metabolites in biological fluids during drug development and pharmacokinetic studies irb.hr. This capability is transferable to the analysis of celangulins in various biological matrices, such as plasma, serum, or tissue homogenates, provided appropriate sample preparation and method optimization are performed.

Understanding the stability and interactions of this compound within biological systems is crucial for elucidating its efficacy and fate.

Compound Stability: Research indicates that celangulin compounds exhibit stability when exposed to light, heat, and varying pH conditions tcmsp-e.com. This inherent stability is advantageous for analytical method development and for maintaining the integrity of the compound during biological assays and sample handling.

Compound Interactions: Studies have explored the interactions of celangulins with biological targets. For instance, Celangulin V has been shown to bind to specific subunits of V-ATPase in insect midgut cells, suggesting potential mechanisms of action mdpi.com. Methodologies such as affinity chromatography, coupled with analytical detection techniques, can be employed to identify and characterize these binding interactions, providing detailed insights into how celangulins exert their biological effects at a molecular level.

Challenges and Future Directions in Celangulin Ii Research

Methodological Challenges in Celangulin (B12372197) II Research and Development

The advancement of Celangulin II from a laboratory curiosity to a viable product is hampered by several methodological challenges rooted in its complex chemical nature.

Isolation and Purification: this compound is one of many structurally similar sesquiterpenoid polyesters produced by its source plant. Isolating it in high purity and yield is a significant challenge. The presence of numerous closely related analogs, such as Celangulins III, IV, and V, complicates the separation process, often requiring multi-step, labor-intensive chromatographic techniques. This complexity makes obtaining large quantities of the pure compound for extensive testing difficult and expensive.

Structural Complexity and Synthetic Hurdles: The core structure of this compound is a rigid tricyclic β-dihydroagarofuran skeleton. This framework is densely functionalized with multiple ester groups and stereocenters. The total synthesis of such complex natural products is a formidable challenge in organic chemistry. rsc.orgnih.gov Key difficulties include:

Stereochemical Control: The molecule possesses numerous chiral centers, and achieving the correct stereochemistry at each center is a complex synthetic problem.

Functional Group Manipulation: The presence of multiple, sensitive ester groups requires the use of highly selective reagents and protecting group strategies throughout a lengthy synthesis.

These challenges in isolation and synthesis are primary bottlenecks that hinder its broader application in agriculture and medicine. nih.gov

Integration of Computational Chemistry and Machine Learning in this compound Discovery

Modern computational techniques offer a powerful avenue to bypass some of the methodological challenges and accelerate the discovery of novel this compound-based agents. rsc.org

In silico methods are pivotal in understanding the molecular mechanisms of Celangulin compounds and in designing new, potentially more effective analogs. nih.gov Research on the related compound Celangulin V has successfully used molecular docking to elucidate its binding mode with target proteins. mdpi.com Studies have identified that Celangulins likely exert their insecticidal effects by targeting the vacuolar ATPase (V-ATPase), a crucial enzyme in insect midgut cells. mdpi.comresearchgate.netnih.gov Computational docking simulations have modeled the interaction between the Celangulin scaffold and various subunits of the V-ATPase, providing insights into the specific amino acid interactions that are key for its inhibitory activity. mdpi.com These same techniques can be applied to this compound to predict its binding affinity and orientation within the target protein's active site.

Furthermore, machine learning (ML) algorithms can be integrated into the discovery pipeline. researchgate.netplos.org By using the known bioactivity data of a series of Celangulin analogs as a training set, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These ML-based models can then predict the bioactivity of novel, yet-to-be-synthesized this compound derivatives. This predictive power allows researchers to:

Screen large virtual libraries of potential analogs.

Prioritize the synthesis of candidates with the highest predicted potency and most favorable properties.

Gain deeper insights into the complex relationships between chemical structure and biological activity.

By combining computational chemistry for mechanistic insights and machine learning for predictive modeling, research can be guided toward more promising and synthetically accessible analogs, saving considerable time and resources.

Untapped Therapeutic and Agrochemical Potential of this compound

While primarily known for its insecticidal properties, the full biological potential of this compound remains largely unexplored.

Agrochemical Potential: The most established application for Celangulins is in pest management. They act as potent antifeedants and stomach poisons against a range of agricultural pests. nih.gov Specifically, this compound has been noted for its stomach toxicity against insects such as the black cutworm and tomato moths. google.com The broader family of Celangulin compounds has demonstrated high toxicity against pests like the red imported fire ant (Solenopsis invicta), showcasing both lethal and sublethal effects that can disrupt colony health. nih.gov

| Pest Species | Observed Effect of Celangulins |

| Black Cutworm (Agrotis ipsilon) | Stomach Toxicity google.com |

| Tomato Moths | Stomach Toxicity google.com |

| Red Imported Fire Ant (Solenopsis invicta) | High Contact Toxicity (LD₅₀ of 0.046 ng/ant) nih.gov |

| Rice-plant Skipper (Parnara guttata) | Antifeedant, Narcotic, Insecticidal nih.gov |

| Cabbage Caterpillar (Pieris rapae) | Antifeedant, Narcotic, Insecticidal nih.gov |

This table presents data for the Celangulin class of compounds, with specific data for this compound where available.

Therapeutic Potential: The therapeutic potential of this compound is a significant untapped area of research. Many sesquiterpenoids isolated from the Celastraceae family exhibit a range of interesting bioactivities. Studies on various dihydro-β-agarofuran sesquiterpenoids have revealed promising cytotoxic and anti-tumor-promoting activities. nih.govrsc.orgbenthamdirect.com

Anticancer Activity: Several compounds with the same core skeleton as this compound have shown potent cytotoxic effects against human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells. benthamdirect.comingentaconnect.com Given these findings, this compound represents a compelling candidate for evaluation as a potential anticancer agent.

Anti-inflammatory Activity: Terpenoids are a well-known class of natural products with anti-inflammatory properties. frontiersin.org While specific studies on this compound are lacking, related compounds have been shown to modulate inflammatory pathways. This suggests that this compound and its derivatives could be investigated for their potential to treat inflammatory conditions.

Further research is needed to screen this compound against various cancer cell lines and in models of inflammation to uncover its potential therapeutic applications.

Strategic Approaches for Enhancing Specificity and Potency of this compound and its Analogs

A key future direction is the rational design of this compound analogs with improved properties. The goal is to create molecules that are more potent, more selective towards their target, and easier to synthesize than the natural product itself. nih.gov

Structure-Activity Relationship (SAR) Studies: Understanding which parts of the molecule are essential for its activity is crucial for designing better analogs. Research on derivatives of the closely related Celangulin V has provided valuable SAR insights that can be applied to this compound. nih.gov For example, modifications at the C-6 position of the dihydroagarofuran (B1235886) core have been shown to significantly influence insecticidal activity. nih.gov

| Modification at C-6 (on Celangulin-V) | Resulting Insecticidal Activity (Mortality %) vs. Mythimna separata |

| Hydroxyl (Natural Celangulin V) | Baseline Activity |

| Acetyl Ester | Higher Activity (75.0%) nih.gov |

| Propionyl Ester | Higher Activity (83.3%) nih.gov |

| Larger Ester Groups | Lower or No Activity nih.gov |

Data from studies on Celangulin V derivatives, indicating the importance of substitution at the C-6 position. nih.gov

This suggests that small ester groups at this position are favorable for activity. Similar systematic modifications of the functional groups on the this compound scaffold would be a strategic approach to map its SAR and identify key pharmacophoric features.

Structural Simplification: Given the synthetic complexity of the natural Celangulin scaffold, a promising strategy is to design simplified analogs that retain the key structural features required for biological activity but are much easier to synthesize. nih.gov This involves identifying the core pharmacophore and designing new, more accessible molecular frameworks that mimic its shape and electronic properties. Recently, this approach led to the development of novel 1-tetralone (B52770) derivatives based on the Celangulin V structure that exhibited insecticidal activity up to 102-fold greater than the parent natural product. nih.gov Applying this simplification strategy to this compound could lead to the discovery of highly potent and commercially viable agrochemical or therapeutic agents.

Q & A

Q. What validated extraction protocols yield high-purity Celangulin II from Celastrus angulatus?

Methodology:

- Enzyme-assisted extraction : Optimize pepsin hydrolysis (66,000 U/g enzyme, pH 2, 37°C, 5 hours) to disrupt plant cell walls and enhance yield .

- Phase inversion method : For stable formulations, use 1.66% Celangulin extract, 9% EL-40 emulsifier, and 15% Solvesso150 solvent, validated by droplet size (<2 µm) and zeta potential (-30 mV) metrics .

Q. How is the insecticidal efficacy of this compound quantified against lepidopteran pests?

Methodology:

- Spray bioassays : Apply 500x diluted formulations to Mythimna separata larvae, measuring mortality rates over 7 days (e.g., 90% efficacy at 7 days post-treatment) .

- LC50 determination : Use probit analysis for dose-response curves; compare to positive controls like fenvalerate (e.g., this compound LC50: 23.9 mg/mL vs. fenvalerate: ~5 mg/mL) .

Q. Which analytical techniques confirm the structural identity of this compound derivatives?

Methodology:

Q. What enzymatic targets are preliminarily linked to this compound’s mode of action?

Methodology:

Q. How should dose-response experiments for this compound bioactivity be designed?

Methodology:

- Logarithmic dilution series : Test 0.1–100 µg/mL concentrations on Plutella xylostella larvae.

- Statistical rigor : Apply Abbott’s formula to correct for control mortality; use ≥3 replicates per concentration .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo target validation be resolved?

Methodology:

- Integrated assays : Combine in vitro Na+/K+-ATPase inhibition data with in vivo electrophysiology (e.g., excitatory junction potential measurements in Drosophila larvae) .

- Transcriptome profiling : Identify downstream genes (e.g., V-ATPase subunits) differentially expressed after this compound exposure .

Q. What structural modifications enhance this compound’s bioavailability while retaining insecticidal activity?

Methodology:

Q. How can synergistic interactions between this compound and other botanical insecticides be validated?

Methodology:

- Co-toxicity factor analysis : Test combinations with azadirachtin; calculate synergistic ratios (e.g., SR > 1 indicates synergy) .

- Isobologram design : Plot LC50 values of individual vs. combined treatments to identify non-additive effects .

Q. Which transcriptomic approaches elucidate this compound’s biosynthetic pathways?

Methodology:

Q. How do molecular docking parameters affect this compound’s target-binding predictions?

Methodology:

- Flexible docking : Adjust V-ATPase H subunit binding site residues (e.g., Glu196, Asp294) to account for induced-fit mechanisms, improving docking score accuracy (e.g., LibDock scores >120 indicate strong binding) .

- Solvation effects : Include explicit water molecules in AutoDock simulations to refine hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.